molecular formula C11H22N2O2 B1440555 tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate CAS No. 1311318-21-4

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

Cat. No. B1440555
M. Wt: 214.3 g/mol
InChI Key: JAHRMJAVRFFUPS-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate is a chemical compound with the CAS Number: 1311318-21-4 . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl (1-aminocyclopentyl)methylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.

It is stored at room temperature . The physical form of this compound is not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Biologically Active Compounds : An intermediate structurally related to tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate, namely tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is crucial in the synthesis of various biologically active compounds, including omisertinib (AZD9291). A rapid synthetic method for this compound has been established, showcasing its importance in pharmaceutical chemistry (Zhao et al., 2017).

  • Intermediate for Enantioselective Synthesis : The compound acts as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant in the field of nucleic acid chemistry (Ober et al., 2004).

  • Synthesis of Spirocyclopropanated Analogues : It has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, indicating its application in agricultural chemistry (Brackmann et al., 2005).

  • Preparation for Diels-Alder Reactions : It plays a role in the preparation and Diels-Alder reactions of certain heterocycles, which are pivotal in organic synthesis (Padwa et al., 2003).

  • N-methylation of Carbamate Derivatives : This compound is involved in the N-methylation of carbamate derivatives of α-amino acids, showcasing its relevance in amino acid chemistry (Easton et al., 1991).

Applications in Organic and Medicinal Chemistry

  • Source of Synthons : It serves as a source of the MeNHCH2− synthon in organic synthesis, highlighting its utility in constructing complex organic molecules (Guijarro et al., 1996).

  • Protected Amines Synthesis : The compound is used in the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement, crucial in peptide synthesis (Lebel & Leogane, 2005).

  • Asymmetric Mannich Reaction : It is utilized in the asymmetric Mannich reaction, which is important in the synthesis of chiral compounds (Yang et al., 2009).

  • Selective Deprotection and Acylation : The compound finds application in the selective deprotection and acylation of polyamides, showing its significance in polymer chemistry (Pak & Hesse, 1998).

  • Metalation and Alkylation Studies : It is studied for its ability to undergo metalation and alkylation between silicon and nitrogen, which is essential in silicon-based organic chemistry (Sieburth et al., 1996).

Safety And Hazards

The safety information for this compound indicates that it has a GHS07 pictogram, which represents a warning . The specific hazard statements and precautionary statements were not provided .

properties

IUPAC Name

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12)6-4-5-7-11/h4-8,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHRMJAVRFFUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680514
Record name tert-Butyl [(1-aminocyclopentyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate

CAS RN

1311318-21-4
Record name Carbamic acid, N-[(1-aminocyclopentyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311318-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(1-aminocyclopentyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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